molecular formula C11H13F2N B2786844 4-(2,6-Difluorophenyl)piperidine CAS No. 1019373-70-6

4-(2,6-Difluorophenyl)piperidine

Cat. No. B2786844
CAS RN: 1019373-70-6
M. Wt: 197.229
InChI Key: XFFWJDKGTLXWRK-UHFFFAOYSA-N
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Description

“4-(2,6-Difluorophenyl)piperidine” is a compound that is used in the preparation of 1,2-benzisoxazol-3-yl and 1,2-benzisothiazol-3-yl derivatives as antipsychotics .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines serve as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and showed good antimicrobial activity against various bacterial and fungal strains, suggesting potential use in antimicrobial drug development (Mallesha & Mohana, 2014).

Synthesis Methods

  • Synthesis Techniques : Research on the synthesis methods of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate has been documented, showing the compound's accessibility for further study and application (Zheng Rui, 2010).

Corrosion Inhibition

  • Inhibitor in Corrosion Science : Piperidine derivatives, including those related to 4-(2,6-Difluorophenyl)piperidine, have been studied as corrosion inhibitors for metals like copper in acidic environments, showing effectiveness in reducing corrosion rates (Sankarapapavinasam, Pushpanaden & Ahmed, 1991).

Structural and Electronic Studies

  • Structural Characterization : Extensive studies on the crystal structure and molecular interactions of related compounds have been conducted, providing insights into their chemical and physical properties which could be useful in material science and pharmaceuticals (Jasinski, Butcher, Yathirajan, Mallesha & Mohana, 2009).

Biological and Pharmacological Potential

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage. In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of piperidine can cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2,6-difluorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFWJDKGTLXWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-Difluorophenyl)piperidine

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